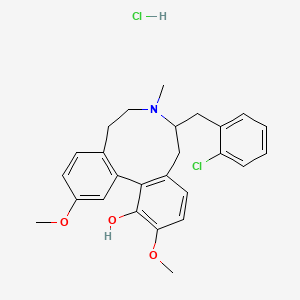
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- is a complex organic compound with a unique structure It is characterized by the presence of a dibenzazonin core, which is a fused tricyclic system, and various functional groups including methoxy, methyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- typically involves multiple steps The starting materials are often simple aromatic compounds that undergo a series of reactions including Friedel-Crafts alkylation, reduction, and cyclization to form the dibenzazonin core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the methoxy and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives, while substitution reactions can yield a variety of substituted dibenzazonin compounds.
Scientific Research Applications
5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz(d,f)azonin-1-ol: The parent compound without the additional functional groups.
6,7,8,9-Tetrahydro-5H-dibenz(d,f)azonin: A simpler analog lacking the methoxy and chlorophenyl groups.
2,12-Dimethoxy-7-methyl-5H-dibenz(d,f)azonin: A derivative with only the methoxy and methyl groups.
Uniqueness
The uniqueness of 5H-Dibenz(d,f)azonin-1-ol, 6,7,8,9-tetrahydro-6-((2-chlorophenyl)methyl)-2,12-dimethoxy-7-methyl-, hydrochloride, (-)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
79989-21-2 |
|---|---|
Molecular Formula |
C26H29Cl2NO3 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methyl]-4,16-dimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |
InChI |
InChI=1S/C26H28ClNO3.ClH/c1-28-13-12-17-8-10-21(30-2)16-22(17)25-19(9-11-24(31-3)26(25)29)15-20(28)14-18-6-4-5-7-23(18)27;/h4-11,16,20,29H,12-15H2,1-3H3;1H |
InChI Key |
QRYPIIVCEZKCBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CC4=CC=CC=C4Cl)C=CC(=C3O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















